molecular formula C6H12O3 B087786 4-Hydroxyhexanoic acid CAS No. 13532-38-2

4-Hydroxyhexanoic acid

Cat. No.: B087786
CAS No.: 13532-38-2
M. Wt: 132.16 g/mol
InChI Key: ABIKNKURIGPIRJ-UHFFFAOYSA-N
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Description

4-Hydroxyhexanoic acid, also known as 4-hydroxycaproic acid, is an organic compound with the molecular formula C6H12O3. It belongs to the class of medium-chain hydroxy acids and derivatives, characterized by a six-carbon chain with a hydroxyl group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyhexanal using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 4-hydroxyhexanoate esters under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes. Various aerobic Gram-negative bacteria, such as Pseudomonas putida and Alcaligenes eutrophus, can utilize this compound as a carbon source for growth and synthesis of polyhydroxyalkanoic acids. These bacteria incorporate this compound into polyhydroxyalkanoic acids when cultivated under nitrogen starvation conditions .

Chemical Reactions Analysis

Oxidation

Reaction :
4-Hydroxyhexanoic acid undergoes oxidation to form 4-oxohexanoic acid .
Conditions :

  • Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Solvent: Aqueous acidic or neutral conditions.
    Mechanism :
    The hydroxyl group (-OH) at the C4 position is oxidized to a ketone (=O).

Parameter Value
Yield~75–85% (dependent on reagent)
Reaction Time2–6 hours
Temperature25–60°C

Reduction

Reaction :
Reduction of 4-HHA yields 4-hexanol .
Conditions :

  • Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Solvent: Dry ether or tetrahydrofuran (THF).
    Mechanism :
    The carboxylic acid group (-COOH) is reduced to a primary alcohol (-CH₂OH).

Parameter Value
Yield60–70% (NaBH₄); 80–90% (LiAlH₄)
Reaction Time1–3 hours
Temperature0–25°C (NaBH₄); reflux (LiAlH₄)

Esterification

Reaction :
4-HHA reacts with alcohols to form 4-hydroxyhexanoate esters .
Conditions :

  • Catalysts: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA).

  • Solvent: Excess alcohol (e.g., methanol, ethanol).
    Mechanism :
    Acid-catalyzed nucleophilic acyl substitution.

Ester Yield Reaction Time Temperature
Methyl 4-hydroxyhexanoate85–90%4–8 hours60–80°C
Ethyl 4-hydroxyhexanoate80–88%6–12 hours70–90°C

Polymerization

Reaction :
4-HHA is incorporated into polyhydroxyalkanoates (PHAs) via bacterial fermentation.
Conditions :

  • Bacterial strains: Pseudomonas putida, Alcaligenes eutrophus.

  • Environment: Nitrogen-limited media, aerobic conditions.
    Mechanism :
    Enzymatic polymerization via PHA synthase, forming biodegradable polyesters.

Parameter Value
PHA Content30–50% (cell dry weight)
Monomer Incorporation10–15 mol% 4-HHA
Fermentation Time48–72 hours

Condensation Reactions

Reaction :
4-HHA participates in condensation reactions to form polyesters or macrocycles .
Conditions :

  • Catalysts: Lipases (e.g., CAL-B), acid/base catalysts.

  • Solvent: Non-polar solvents (e.g., toluene).
    Mechanism :
    Step-growth polymerization via ester bond formation.

Product Molecular Weight (Da) Yield
Oligo(4-HHA)1,000–3,00070–80%
Cyclic Hexamer~1,20020–30%

Hydrolysis

Reaction :
Under basic conditions, 4-HHA undergoes hydrolysis to form 4-hydroxyhexanoate salts .
Conditions :

  • Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

  • Solvent: Water.

Parameter Value
pH10–12
Reaction Time1–2 hours
Temperature25–50°C

Key Research Findings

  • Biopolymer Synthesis :

    • 4-HHA is a critical monomer for PHAs with enhanced thermal stability and biodegradability.

    • Recombinant Pseudomonas putida strains achieve 45% PHA content with 12 mol% 4-HHA incorporation under nitrogen starvation .

  • Enzymatic Selectivity :

    • Lipase CAL-B catalyzes regioselective esterification of 4-HHA, favoring primary alcohols over secondary alcohols (selectivity >90%) .

  • Catalytic Challenges :

    • Acidic catalysts (e.g., H₂SO₄) suffer from side reactions (dehydration), reducing ester yields by 15–20% compared to enzymatic methods .

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxyhexanoic acid has the molecular formula C6H12O3C_6H_{12}O_3 and is characterized by a six-carbon chain with a hydroxyl group at the fourth carbon. This structure allows it to participate in various chemical reactions and interactions, making it valuable in synthetic processes.

Applications in Chemistry

Biodegradable Polymers
this compound serves as a monomer in the synthesis of biodegradable polymers, particularly polyhydroxyalkanoates (PHAs). These biopolymers are produced by microbial fermentation and are notable for their environmental benefits as they can degrade naturally.

Polymer Type Monomers Involved Properties
Polyhydroxyalkanoate3-hydroxybutyrate, 4-hydroxyhexanoateBiodegradable, thermoplastic
Poly(lactic acid)Lactic acidBiodegradable, good mechanical properties

Biological Applications

Microbial Utilization
Research indicates that aerobic Gram-negative bacteria such as Pseudomonas putida utilize this compound as a carbon source for growth and PHA production. This property underscores its potential in biotechnological applications.

Case Study: PHA Production
A study demonstrated that recombinant strains of Pseudomonas putida GPp104 effectively incorporated this compound into PHAs under nitrogen-limited conditions, producing significant amounts of biopolymer. This highlights its utility in sustainable biopolymer synthesis.

Medical Applications

Drug Delivery Systems
Ongoing research explores the potential use of this compound in drug delivery systems due to its biocompatibility and ability to form polymers that can encapsulate therapeutic agents.

Cytotoxic Activity
Recent studies have identified derivatives of this compound demonstrating cytotoxic effects against various cancer cell lines. For instance, derivatives like erysulfone have shown promise in inhibiting human oral cancer cells (KB cells) and lymphocytic leukemia (P-388).

Compound Target Cell Line Effect
ErysulfoneKB cellsCytotoxic
ErysulfoxideP-388 lymphocytic leukemiaCytotoxic

Industrial Applications

This compound is utilized in the production of surfactants and emulsifiers. Its ability to modify surface tension makes it valuable in various industrial formulations.

Environmental Impact

The use of biodegradable polymers derived from this compound contributes to reducing plastic waste. The environmental advantages of these materials are increasingly recognized as critical in addressing pollution challenges.

Mechanism of Action

The mechanism by which 4-hydroxyhexanoic acid exerts its effects involves its incorporation into polyhydroxyalkanoic acids by bacteria. The compound is metabolized by bacterial enzymes, leading to the formation of polyhydroxyalkanoic acids, which are then used for various applications. The molecular targets include enzymes involved in the biosynthesis of polyhydroxyalkanoic acids, such as polyhydroxyalkanoate synthase .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyhexanoic acid is unique due to its specific chain length and hydroxyl group position, which confer distinct chemical properties and reactivity. Its ability to be incorporated into polyhydroxyalkanoic acids by bacteria makes it particularly valuable for biotechnological applications .

Biological Activity

4-Hydroxyhexanoic acid (4HHx) is a carboxylic acid with significant biological activity, particularly in the context of microbial metabolism and potential therapeutic applications. This article details its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6_6H12_12O3_3
  • Molecular Weight : 132.16 g/mol
  • Physical State : Colorless liquid or solid depending on temperature
  • Solubility : Practically insoluble in water, hydrophobic in nature

4HHx serves primarily as a carbon source for various aerobic Gram-negative bacteria, facilitating the synthesis of polyhydroxyalkanoic acids (PHAs). The metabolic pathways involved include:

  • PHA Biosynthesis Pathway : 4HHx is incorporated into PHAs during bacterial fermentation under nitrogen-limited conditions. This process leads to the formation of terpolyesters composed of 3-hydroxybutyrate (3HB), 3-hydroxyhexanoate (3HHx), and 4-hydroxyhexanoate (4HHx) .

Biochemical Pathways

The incorporation of 4HHx into PHAs is influenced by environmental factors such as nutrient availability and nitrogen starvation. The biochemical pathways affected include:

  • Metabolic Conversion : 4HHx undergoes various reactions including oxidation to 4-oxohexanoic acid and polymerization to form PHAs .

Microbial Utilization

Research indicates that strains such as Pseudomonas putida and Alcaligenes eutrophus utilize 4HHx effectively for growth and PHA production. This property highlights its role in biotechnological applications, particularly in biopolymer production .

Cytotoxic Activity

Recent studies have identified derivatives of this compound, such as erysulfone and erysulfoxide from Erysimum inconspicuum, demonstrating cytotoxic effects against cancer cell lines, including KB cells (human oral cancer) and P-388 lymphocytic leukemia in vivo . This suggests potential avenues for cancer research and therapeutic development.

Case Studies

  • PHA Production by Bacterial Strains :
    • A study demonstrated the successful incorporation of 4HHx into PHAs by recombinant strains of Pseudomonas putida GPp104. Under nitrogen-limited conditions, these bacteria produced significant amounts of PHA, showcasing the utility of 4HHx in biopolymer synthesis .
  • Cytotoxic Effects :
    • Extracts containing sulfur-containing derivatives of 4HHx showed promising results in inhibiting cancer cell proliferation. In vitro assays revealed that these extracts could reduce viability in KB cells significantly, indicating their potential as anticancer agents .

Comparative Analysis Table

Property/ActivityDescription
Molecular Weight 132.16 g/mol
Biological Role Carbon source for PHA synthesis
Microbial Strains Pseudomonas putida, Alcaligenes eutrophus
Cytotoxic Activity Active against KB cell line and P-388 leukemia
Environmental Influence Nitrogen starvation enhances PHA production

Properties

IUPAC Name

4-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIKNKURIGPIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

781658-18-2
Record name Hexanoic acid, 4-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781658-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20870045
Record name 4-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13532-38-2
Record name 4-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-amino-4-hydroxyhexanoic acid derivatives in medicinal chemistry?

A: 5-amino-4-hydroxyhexanoic acid derivatives have shown potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) protease. [] This enzyme plays a crucial role in the viral replication cycle of HIV, making its inhibition a key target for antiretroviral therapies.

Q2: How does the structure of 5-amino-4-hydroxyhexanoic acid derivatives influence their activity against HIV-1 protease?

A: While specific structure-activity relationships haven't been detailed in the provided abstracts, research suggests that modifications to the 5-amino and 4-hydroxy substituents, as well as the nature of the N-terminal protecting group, significantly impact the inhibitory activity of these compounds. [] Further research is needed to fully elucidate these relationships and optimize their efficacy.

Q3: Beyond HIV-1 protease inhibition, are there other biological activities associated with 4-hydroxyhexanoic acid derivatives?

A: Yes, research has identified erysulfone and erysulfoxide, two sulfur-containing lactone derivatives of this compound, as constituents of Erysimum inconspicuum fruits. [] Extracts from these fruits exhibited cytotoxic activity against the KB cell line (a human oral cancer cell line) and some activity against P-388 lymphocytic leukemia in vivo. [] This suggests potential applications in cancer research.

Q4: this compound has been identified as a component of polyhydroxyalkanoic acids (PHAs). What is the significance of this finding?

A: The identification of this compound in PHAs expands the known monomer diversity of these biopolymers. [, ] This discovery contributes to our understanding of the biosynthetic pathways of PHAs and opens avenues for tailoring their properties through the incorporation of novel monomers.

Q5: Are there methods for distinguishing the stereoisomers of this compound derivatives?

A: Yes, chiral high-performance liquid chromatography (HPLC) using a Chiraspher column has successfully separated the enantiomers of solerone (5-oxo-4-hydroxyhexanoic acid γ-lactone) and solerole (4,5-dihydroxyhexanoic acid γ-lactone). [] Additionally, the absolute configurations of 4,5-dihydroxyhexanoic acid γ-lactones have been determined using 1H-NMR analysis of their diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, following Mosher's method. []

Q6: Can enantiopure forms of β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids be synthesized from this compound?

A: While the provided research doesn't directly utilize this compound for this purpose, it highlights a method to synthesize enantiopure (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acid derivatives from L-aspartic acid. [] This approach showcases the versatility of amino acid derivatives like this compound as building blocks for the stereocontrolled synthesis of important chiral molecules.

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